1-(2-(Pyridin-2-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(Pyridin-2-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Pyridin-2-yl)piperidin-1-yl)ethanone typically involves the reaction of 2-pyridylpiperidine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Pyridin-2-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(Pyridin-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-(Pyridin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but with a phenyl group instead of a pyridyl group.
1-(Piperidin-1-yl)ethanone: Lacks the pyridyl group, making it less complex.
2-Phenyl-1-(piperidin-1-yl)ethanone: Another similar compound with a phenyl group
Uniqueness
1-(2-(Pyridin-2-yl)piperidin-1-yl)ethanone is unique due to the presence of both a pyridine and a piperidine ring in its structure. This dual-ring system provides distinct chemical properties and potential biological activities that are not found in simpler analogs .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(2-pyridin-2-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-9-5-3-7-12(14)11-6-2-4-8-13-11/h2,4,6,8,12H,3,5,7,9H2,1H3 |
InChI Key |
UHNXDDAOMPMYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CC=CC=N2 |
Origin of Product |
United States |
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